(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid
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Overview
Description
(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid is a synthetic organic compound characterized by the presence of an azido group, a fluorosulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid typically involves multiple steps, starting from commercially available precursorsThe fluorosulfonyl group can be introduced via direct fluorosulfonylation using fluorosulfonyl radicals . These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields amines, while oxidation can produce nitro compounds.
Scientific Research Applications
(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Drug Discovery: Its unique functional groups make it a valuable intermediate in the development of new pharmaceuticals.
Materials Science: The compound is used in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid exerts its effects involves interactions with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorosulfonyl group can act as an electrophilic warhead, reacting with nucleophiles under physiological conditions . These interactions enable the compound to modify biomolecules selectively and efficiently.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid: Similar structure but with an amino group instead of an azido group.
Sulfonyl fluorides: A broader class of compounds with similar reactivity and applications
Uniqueness
(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid is unique due to the combination of its azido and fluorosulfonyl groups, which provide distinct reactivity patterns and enable its use in a wide range of applications. The azido group allows for bioorthogonal reactions, while the fluorosulfonyl group offers stability and reactivity under physiological conditions .
This detailed overview highlights the significance of this compound in various scientific fields and its potential for future research and development
Properties
CAS No. |
1839621-15-6 |
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Molecular Formula |
C9H8FN3O5S |
Molecular Weight |
289.2 |
Purity |
95 |
Origin of Product |
United States |
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